N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14596716
Molecular Formula: C22H15Cl2N3O2S
Molecular Weight: 456.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15Cl2N3O2S |
|---|---|
| Molecular Weight | 456.3 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C22H15Cl2N3O2S/c23-14-10-15(24)12-16(11-14)25-20(28)13-30-22-26-19-9-5-4-8-18(19)21(29)27(22)17-6-2-1-3-7-17/h1-12H,13H2,(H,25,28) |
| Standard InChI Key | IDIXVJISQXQQHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Introduction
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a quinazolinone core linked to a sulfanyl-acetamide moiety, which is of significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C22H15Cl2N3O2S, and its molecular weight is approximately 396.31 g/mol.
Structural Features
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Molecular Formula: C22H15Cl2N3O2S
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Molecular Weight: Approximately 396.31 g/mol
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Functional Groups: Contains a quinazolinone core, a sulfanyl group, and an acetamide moiety.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves solid-phase synthesis techniques. One approach uses resin-bound amino acid amides as starting materials. The process includes several steps, often requiring specific solvents and temperature controls to optimize yield and minimize side reactions.
Biological Activity and Potential Applications
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide exhibits potential biological activities, including anti-cancer and anti-inflammatory effects, due to its quinazoline derivative structure. The compound's mechanism of action is linked to interactions with biological targets relevant in disease processes. Experimental studies are necessary to elucidate specific targets and quantify biological activity through assays measuring enzyme inhibition or cell viability.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm product formation and purity.
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Mass Spectrometry (MS): Employed to assess product purity during synthesis.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | Similar quinazolinone core; different aryl substituent | Anticancer |
| N-(2-chlorophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | Similar core; different halogen substituents | Antimicrobial |
| N-(phenyl)-2-{[3-(naphthalenesulfonamido)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | Different substituents on both rings | Potential anti-inflammatory |
The unique combination of the 3,5-dichlorophenyl group and the specific quinazolinone structure distinguishes N-(3,5-dichlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide from its analogs, potentially enhancing its biological efficacy and application scope.
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